4-bromo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
4-bromo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyrazole ring, followed by the introduction of the bromine, propoxymethyl, and trifluoroethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors like temperature, solvent choice, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole derivative with additional oxygen-containing functional groups, while substitution reactions could result in a variety of new compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound might be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: Research could explore its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.
Receptor Binding: It might bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.
DNA Interaction: The compound could interact with DNA, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole might include other pyrazole derivatives with different substituents, such as:
- 4-bromo-3-(methoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 4-bromo-3-(propoxymethyl)-1-(2,2,2-difluoroethyl)-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the trifluoroethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-bromo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2O/c1-2-3-16-5-8-7(10)4-15(14-8)6-9(11,12)13/h4H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHHFSHZGGNIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Br)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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